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Cat. No.: B1181451 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pseudolaric acid D (PLAD) is a diterpenoid isolated from the root bark of the golden larch

tree, Pseudolarix kaempferi. This natural product, along with its more extensively studied

analogue Pseudolaric acid B (PAB), has garnered significant interest in the scientific

community for its diverse and potent biological activities. This technical guide provides a

detailed overview of the known biological functions of Pseudolaric acid D, with a focus on its

anti-inflammatory, anticancer, and antifungal properties. Where data for PLAD is limited,

relevant findings for PAB are included to provide a broader context of the potential activities of

this class of compounds.

Anti-inflammatory Activity
Pseudolaric acid D has demonstrated significant anti-inflammatory effects, particularly in the

context of atherosclerosis, a chronic inflammatory disease.[1] Studies have shown that PLAD

can modulate immune responses and reduce the expression of pro-inflammatory cytokines.

Key Findings:

In a mouse model of atherosclerosis, PLAD administration significantly improved lipid

metabolism and reduced the area of atherosclerotic lesions.[1][2]

PLAD was found to decrease the levels of Ly6Chi monocytes and neutrophil extracellular

traps (NETs), both of which are involved in the inflammatory cascade of atherosclerosis.[1]
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The expression of pro-inflammatory cytokines IL-1β and IL-18 was markedly reduced by

PLAD treatment.[1]

These findings suggest that Pseudolaric acid D may be a promising therapeutic candidate for

the treatment of atherosclerosis and other inflammation-related diseases.[1] The anti-

inflammatory effects of the closely related PAB have also been documented, with studies

showing its ability to inhibit the NF-κB and p38-MAPK signaling pathways.[3][4][5]

Anticancer Activity
While much of the anticancer research in this family of compounds has focused on Pseudolaric

acid B, the findings provide valuable insights into the potential mechanisms of Pseudolaric
acid D. PAB has been shown to exhibit potent cytotoxic effects against a variety of cancer cell

lines.[6][7][8]

Key Mechanisms of Action (primarily from PAB studies):

Cell Cycle Arrest: PAB induces G2/M phase cell cycle arrest in tumor cells, a critical step in

inhibiting cell proliferation.[6][8][9] This is often accompanied by the downregulation of key

cell cycle proteins such as CDK1 and cyclin B1.[6]

Induction of Apoptosis: PAB triggers apoptosis through multiple pathways. This includes the

mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and activation

of caspases, and the extrinsic pathway involving death receptors like DR5.[6][7][10]

Inhibition of Signaling Pathways: PAB has been shown to inhibit several carcinogenic

signaling pathways, including PI3K/AKT/mTOR, STAT3, ERK1/2, and GSK-3β/β-catenin.[6]

[11]

Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, disrupting the

formation of the mitotic spindle and leading to mitotic arrest.[7]

The IC50 values for PAB against various cancer cell lines have been reported to range from

0.17 to 5.20 µmol/L.[8]

Antifungal Activity
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The root bark of Pseudolarix kaempferi has been used in traditional Chinese medicine for

centuries to treat fungal skin infections.[3][10] Both Pseudolaric acid A (PAA) and Pseudolaric

acid B (PAB) have been identified as major antifungal components.[12][13]

Key Findings:

PAB exhibits broad-spectrum antifungal activity, including against fluconazole-resistant

strains of Candida tropicalis.[14]

The median MIC values for PAB against C. tropicalis isolates range from 8 to 16 µg/mL.[14]

PAB has also shown efficacy against Aspergillus fumigatus, a common cause of fungal

keratitis, by inhibiting its growth and biofilm formation.[15][16]

Pseudolaric acid A has also demonstrated antifungal effects against non-albicans Candida

species, with MICs ranging from 8 to 128 µg/mL.[17][18][19]

Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of

Pseudolaric acids.

Table 1: Anticancer Activity of Pseudolaric Acid B

Cell Line Cancer Type IC50 (µmol/L) Reference

Various Multiple 0.17 - 5.20 [8]

HKC (normal) Kidney 5.77 [8]

Table 2: Antifungal Activity of Pseudolaric Acids

Compound Fungal Species MIC Range (µg/mL) Reference

Pseudolaric Acid B Candida tropicalis 8 - 16 [14]

Pseudolaric Acid A
Candida (non-

albicans)
8 - 128 [17][18][19]
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific

findings. Below are summaries of methodologies used in key studies on Pseudolaric acids.

Atherosclerosis Mouse Model (for PLAD)
Animal Model: ApoE-/- mice were fed a high-fat diet to induce atherosclerosis.

Treatment: Pseudolaric acid D was administered intragastrically at a dose of 5 mg/kg for

four weeks.

Analysis: Lipid metabolism was assessed, and atherosclerotic lesion areas and vascular wall

changes were evaluated. Inflammatory markers such as Ly6Chi monocytes, NETs, IL-1β,

and IL-18 were quantified.[1]

Cell Viability and Apoptosis Assays (for PAB)
Cell Lines: Various cancer cell lines (e.g., MDA-MB-231, HN22) were used.

Cell Viability: Cell Counting Kit-8 (CCK-8), EdU, and colony formation assays were employed

to assess the inhibitory effect of PAB on cell proliferation.[6]

Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC/PI staining followed by

flow cytometry. The activation of caspases and cleavage of PARP were analyzed by Western

blotting.[6][10]

Antifungal Susceptibility Testing
Method: Broth microdilution method was used to determine the minimum inhibitory

concentration (MIC) of Pseudolaric acids against various fungal isolates.

Checkerboard Assay: To assess synergistic effects with other antifungal agents like

fluconazole, a checkerboard microdilution assay was performed.[14][17]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and

experimental workflows associated with the biological activities of Pseudolaric acids.
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PLAD Anti-inflammatory Mechanism in Atherosclerosis
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Caption: PLAD's anti-inflammatory effect on atherosclerosis.
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PAB-Induced Apoptosis via PI3K/AKT/mTOR Pathway
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Caption: PAB's pro-apoptotic mechanism via PI3K/AKT/mTOR.
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Experimental Workflow for Antifungal Activity
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Caption: Workflow for determining antifungal activity.

In conclusion, Pseudolaric acid D and its analogues exhibit a remarkable range of biological

activities that warrant further investigation for their therapeutic potential. Their anti-

inflammatory, anticancer, and antifungal properties, mediated through various molecular

mechanisms, position them as promising lead compounds for future drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1181451?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

